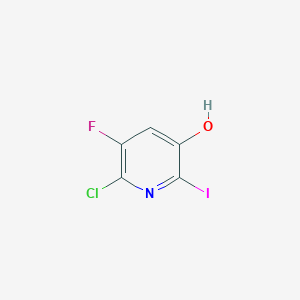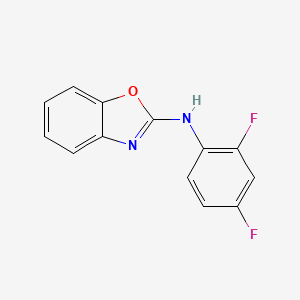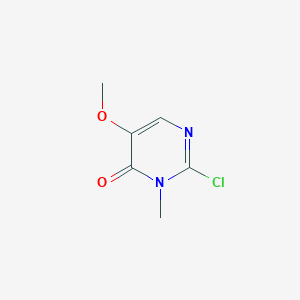![molecular formula C9H22O2Si B8793346 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B8793346.png)
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- is a chiral organosilicon compound. It is characterized by the presence of a silyl ether group, which imparts unique chemical properties. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- typically involves the protection of a hydroxyl group using a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base like imidazole or pyridine, which acts as a catalyst. The reaction conditions often include anhydrous solvents such as dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include silanols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- primarily involves its role as a protecting group. The silyl ether group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.
類似化合物との比較
Similar Compounds
(2R)-1-{[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}ethanol: Similar in structure but with an ethyl group instead of a propyl group.
(2R)-1-{[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}butan-2-ol: Similar but with a butyl group.
(2R)-1-{[(1,1-Dimethylethyl)(dimethyl)silyl]oxy}methanol: Similar but with a methyl group.
Uniqueness
The uniqueness of 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- lies in its specific chiral center and the presence of the silyl ether group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over functional group reactivity is required.
特性
分子式 |
C9H22O2Si |
|---|---|
分子量 |
190.35 g/mol |
IUPAC名 |
(2R)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol |
InChI |
InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m1/s1 |
InChIキー |
BJDDRAYUVSVPPR-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CO[Si](C)(C)C(C)(C)C)O |
正規SMILES |
CC(CO[Si](C)(C)C(C)(C)C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 5-chloro-](/img/structure/B8793337.png)


![5H-Benzo[c][1,6]naphthyridin-6-one](/img/structure/B8793377.png)


